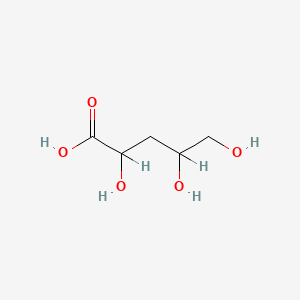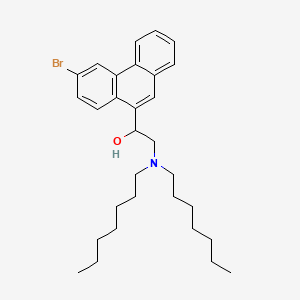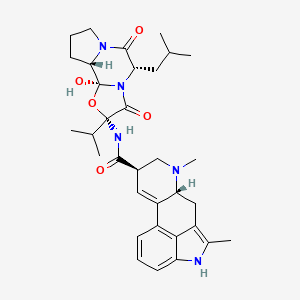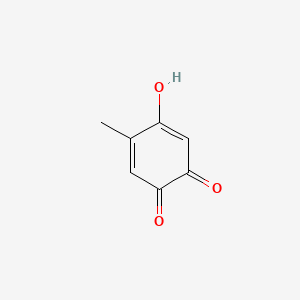
2-Hydroxy-5-methylquinone
Übersicht
Beschreibung
2-Hydroxy-5-methylquinone is a member of the class of monohydroxy-1,4-benzoquinones . It is 2-hydroxy-1,4-benzoquinone carrying an additional methyl substituent at position 5 . The molecular formula is C7H6O3 .
Synthesis Analysis
Hydroxyquinones, including 2-Hydroxy-5-methylquinone, can be synthesized through Thiele-Winter acetoxylation . This method involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride, in the presence of an acidic catalyst . The triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions . These are then oxidized to the desired hydroxyquinone compounds .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-5-methylquinone is characterized by a cyclohexadiene core featuring an exocyclic alkylidene and a carbonyl residue . The molecular weight is 138.12 .Chemical Reactions Analysis
Quinones having hydroxy groups directly attached to the quinone ring, like 2-Hydroxy-5-methylquinone, are highly reactive . They can be considered as Michael acceptors, with their reactivity being much more pronounced compared to standard enones .Wissenschaftliche Forschungsanwendungen
DNA Methylation and Cellular Mechanisms
2-Hydroxy-5-methylquinone, as a benzene metabolite, plays a significant role in DNA methylation processes. It has been found that exposure to hydroquinone leads to a decrease in DNA methylation, potentially affecting gene expression and contributing to pathologies like cancer and neurological disorders. This demethylation occurs through the Ten Eleven Translocation 1 (TET1) methylcytosine dioxygenase activity, which increases the levels of 5-hydroxymethylcytosine (Coulter, O'Driscoll, & Bressler, 2013).
Enzyme Model and Oxidation Mechanism
2-Hydroxy-5-methylquinone exhibits amine oxidase-like activity, making it a useful model for understanding enzyme mechanisms. It can oxidize a range of primary amines and react with hydrazine derivatives, which is similar to the behavior of certain amine oxidases containing trihydroxyphenylalanine quinone (Sanjust, Rinaldi, Rescigno, Porcu, Alberti, Rinaldi, & Finazzi-Agro’, 1995).
Photochemistry and Hydrogen Transfer
2-Hydroxy-5-methylquinone serves as a significant probe in studying hydrogen and proton transfer reactions, particularly in photochemistry. The compound undergoes rapid photoenolization and hydration in acidic environments, providing insights into kinetic and mechanistic aspects of such reactions (Chiang, Kresge, Hellrung, Schünemann, & Wirz, 1997).
Chemical Reactivity and Umpolung
The 5-methyl group in 2-hydroxy-5-methylquinone demonstrates unique reactivity that varies with the pH of the reaction medium. This feature is used in regioselective perdeuteration and in Michael additions, illustrating the compound's ability to switch reactivity based on the reaction environment, a concept known as 'umpolung' (Rosenau, Zwirchmayr, Hosoya, Hofinger-Horvath, Bacher, & Potthast, 2017).
Antibacterial and Modulatory Activity
In silico studies on derivatives of 2-hydroxy-5-methylquinone have indicated potential antibacterial properties. These compounds, when combined with antibiotics, can reduce the Minimum Inhibitory Concentrations (MICs) of the antibiotics, suggesting a potential role in addressing bacterial resistance and reducing side effects (Figueredo, Ramos, Paz, Silva, Camara, Oliveira-Tintino, Tintino, Farias, Coutinho, & Fonteles, 2020).
Inhibition of Cancer Cell Growth
2-Hydroxy-5-methylquinone derivatives have shown potential in inhibiting the growth of various human cancer cell lines. This inhibition is associated with the induction of phospho-ERK, a critical pathway in cell growth regulation, suggesting a novel class of growth inhibitors with a broad spectrum of action (Osada, Osada, & Carr, 2001).
Anti-Cancer Activity and Mitochondrial Dynamics
Isoplumbagin, a derivative of 2-hydroxy-5-methylquinone, has been found to exhibit anti-cancer activity, particularly by modulating mitochondrial dynamics and function. This compound suppresses cell viability and invasion in various cancer cell types, highlighting its potential as a therapeutic agent (Tsao, Chang, Wang, & Chen, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-hydroxy-5-methylcyclohexa-3,5-diene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c1-4-2-6(9)7(10)3-5(4)8/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARNMYNPBOOFAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=O)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977065 | |
| Record name | 2-Hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-methylquinone | |
CAS RN |
615-91-8 | |
| Record name | 2-Hydroxy-5-methylquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Benzoquinone, 2-hydroxy-5-methyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40977065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




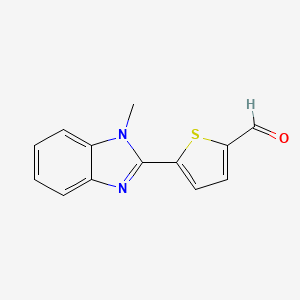
![2-[(4-Methoxyphenyl)amino]naphthalene-1,4-dione](/img/structure/B1220851.png)

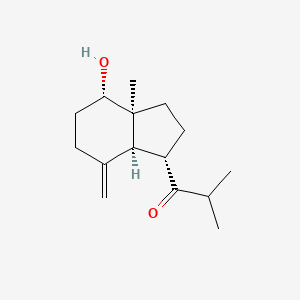
![N-[2-[2,3-dihydroindol-1-yl(oxo)methyl]phenyl]acetamide](/img/structure/B1220854.png)
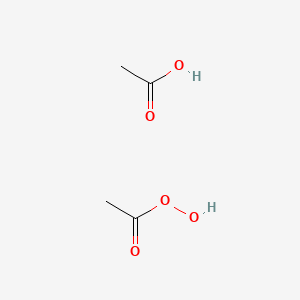

![2-[4-(4-Methoxyphenyl)-1-piperazinyl]pyrimidine](/img/structure/B1220860.png)
